(1R,5S)-tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate
Description
This compound (CAS No. 900503-08-4) is a bicyclic boronate ester with the molecular formula C₁₈H₃₀BNO₄ and a molecular weight of 335.25 g/mol. Its structure features an 8-azabicyclo[3.2.1]oct-3-ene core modified by a tert-butyl carbamate group at position 8 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane substituent at position 2. The dioxaborolane moiety renders it valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds . The compound is stored under dry conditions at 2–8°C to prevent hydrolysis of the boronate ester. Hazard statements (H302, H315, H319, H332, H335) indicate moderate toxicity, necessitating precautions during handling .
Properties
IUPAC Name |
tert-butyl (1S,5R)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30BNO4/c1-16(2,3)22-15(21)20-13-8-9-14(20)11-12(10-13)19-23-17(4,5)18(6,7)24-19/h10,13-14H,8-9,11H2,1-7H3/t13-,14+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHGCLCLMOCPCQ-UONOGXRCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3CCC(C2)N3C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C[C@@H]3CC[C@H](C2)N3C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key distinctions:
Key Structural and Functional Differences:
Boronate vs. Non-Boronate Analogs: The target compound’s dioxaborolane group enables participation in transition-metal-catalyzed cross-couplings (e.g., Suzuki reactions), unlike analogs with carboxylic acids or esters . Non-boronate analogs (e.g., azabicyclo[4.2.0] derivatives) are more suited for bioactive molecule synthesis due to hydrogen-bonding motifs .
Bicyclic Core Variations :
- The 8-azabicyclo[3.2.1]octane scaffold in the target compound provides rigidity and stereochemical control, whereas azabicyclo[2.2.1]heptane derivatives (e.g., CAS 149771-43-7) exhibit smaller ring systems with altered conformational dynamics .
Substituent Effects: Electron-withdrawing groups (e.g., dicyano in ) enhance reactivity in cycloadditions but reduce stability compared to the boronate ester. The tert-butyl carbamate in the target compound improves solubility in organic solvents relative to benzyl or methyl esters .
Hazard Profiles: The target compound’s hazards (e.g., skin/eye irritation) are more pronounced than those of non-reactive analogs like carboxylic acid derivatives .
Q & A
Q. What are the critical factors for optimizing the synthesis yield of this bicyclic boronate ester?
Methodological Answer: The synthesis involves multi-step reactions where reagent selection and reaction conditions directly influence yield and stereochemical outcomes. For example:
- Solvent choice : Dichloromethane or ethanol under reflux conditions are common for similar bicyclic intermediates to enhance solubility and reaction efficiency .
- Protecting group stability : The tert-butyl carbamate group is sensitive to acidic conditions; maintaining anhydrous environments during deprotection steps is critical .
- Boronation : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group requires precise stoichiometry (1:1.2 ratio of substrate to boron reagent) to avoid side reactions .
Q. How can researchers validate the stereochemical configuration of the bicyclo[3.2.1]octane core?
Methodological Answer:
- X-ray crystallography : Resolve absolute stereochemistry using single-crystal diffraction data, particularly for intermediates with bulky substituents (e.g., tert-butyl groups) .
- NMR spectroscopy : Use NOE (Nuclear Overhauser Effect) experiments to confirm spatial proximity of protons in the bicyclic structure, such as between the azabicyclo nitrogen and adjacent methyl groups .
- Chiral HPLC : Compare retention times with enantiomerically pure standards synthesized via asymmetric catalysis .
Q. What purification strategies address challenges in isolating the boronate ester from reaction mixtures?
Methodological Answer:
- Chromatography : Use silica gel chromatography with gradient elution (hexane:ethyl acetate 8:1 to 4:1) to separate the boronate ester from polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to exploit differences in solubility between the target compound and unreacted boron reagents .
- Stability considerations : Avoid prolonged exposure to moisture or oxygen during purification, as the dioxaborolane ring is prone to hydrolysis .
Advanced Research Questions
Q. How can stereochemical control be achieved during functionalization of the azabicyclo[3.2.1]octane scaffold?
Methodological Answer:
- Chiral auxiliaries : Introduce temporary stereodirecting groups (e.g., Evans oxazolidinones) to guide regioselective additions to the bicyclic core .
- Transition-state modeling : Use DFT calculations to predict the energy barriers for competing pathways in nucleophilic substitutions at the C3 position .
- Dynamic kinetic resolution : Employ palladium catalysts in cross-coupling reactions to favor retention of configuration at the boron-bearing carbon .
Q. What are the applications of this compound in Suzuki-Miyaura cross-coupling reactions for drug discovery?
Methodological Answer:
- Borylation efficiency : The dioxaborolane group serves as a stable boronate source for coupling with aryl halides. Use Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/water (3:1) at 80°C for optimal yields .
- Scope limitations : Steric hindrance from the bicyclo[3.2.1]octane system may reduce reactivity with bulky coupling partners; pre-activation with microwave irradiation (150°C, 10 min) can mitigate this .
- Post-coupling modifications : Deprotect the tert-butyl carbamate group post-coupling using TFA/DCM (1:1) to generate free amines for further functionalization .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
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Thermal stability : Decomposition occurs above 40°C, with a half-life of <24 hours at 60°C. Store at 0–6°C in amber vials to prevent light-induced degradation .
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Hydrolytic sensitivity : The dioxaborolane ring hydrolyzes in aqueous media (t₁/₂ = 2 hours at pH 7.4). Use anhydrous solvents for long-term storage .
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Data table :
Condition Stability (Half-Life) Key Degradation Pathway 25°C, dry N₂ >6 months None 40°C, ambient air 7 days Oxidation pH 7.4, 37°C 2 hours Hydrolysis
Q. What computational methods predict the compound’s reactivity in catalytic systems?
Methodological Answer:
- DFT calculations : Model the electron density of the boron center using Gaussian09 with B3LYP/6-31G(d) basis sets to predict nucleophilic attack sites .
- Molecular docking : Simulate interactions with enzymatic targets (e.g., proteases) using AutoDock Vina, focusing on the bicyclic core’s rigidity and boron’s Lewis acidity .
- Solvent effects : Apply COSMO-RS simulations to assess solvation energy differences in polar vs. nonpolar reaction media .
Q. How can researchers assess the compound’s biological activity in vitro?
Methodological Answer:
- Enzyme inhibition assays : Test against serine hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates, noting IC₅₀ values influenced by the boron group’s electrophilicity .
- Cell permeability : Measure logP values (experimental: ~2.1) via shake-flask partitioning to evaluate membrane penetration .
- Toxicity profiling : Use HEK293 cells for MTT assays, observing dose-dependent cytotoxicity thresholds (>100 µM for 24 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
